molecular formula C13H13N3O3 B5217555 N-(3-ethoxyphenyl)-5-nitro-2-pyridinamine

N-(3-ethoxyphenyl)-5-nitro-2-pyridinamine

Cat. No. B5217555
M. Wt: 259.26 g/mol
InChI Key: BDSJUNAVBMUSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxyphenyl)-5-nitro-2-pyridinamine, also known as ENPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique properties, including its ability to selectively target certain proteins and enzymes within cells.

Mechanism of Action

N-(3-ethoxyphenyl)-5-nitro-2-pyridinamine works by binding to specific proteins and enzymes within cells, which can alter their activity and function. This can lead to changes in cell behavior, such as the inhibition of cell growth or the induction of cell death. The exact mechanism of action of this compound is still being studied, but researchers believe that it may involve the disruption of key signaling pathways within cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects within cells. For example, it can inhibit the activity of certain enzymes involved in cell growth and proliferation, which can slow the progression of certain diseases. It can also induce the production of reactive oxygen species, which can cause oxidative damage to cells and lead to cell death.

Advantages and Limitations for Lab Experiments

N-(3-ethoxyphenyl)-5-nitro-2-pyridinamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of assays and experiments. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(3-ethoxyphenyl)-5-nitro-2-pyridinamine. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Researchers are also interested in studying its mechanism of action in more detail, as well as exploring its potential applications in drug discovery and molecular biology. Additionally, further studies are needed to determine the optimal conditions for its use in laboratory experiments and to evaluate its safety and toxicity.

Synthesis Methods

N-(3-ethoxyphenyl)-5-nitro-2-pyridinamine can be synthesized using a variety of methods, including the reaction of 3-ethoxyaniline with 5-nitropyridine-2-amine in the presence of a suitable catalyst. This reaction typically takes place under mild conditions and can be carried out in a laboratory setting.

Scientific Research Applications

N-(3-ethoxyphenyl)-5-nitro-2-pyridinamine has been studied for its potential applications in a variety of scientific research fields, including cancer research, drug discovery, and molecular biology. Researchers have found that this compound can selectively target certain proteins and enzymes within cells, making it a valuable tool for studying the mechanisms of various diseases and disorders.

properties

IUPAC Name

N-(3-ethoxyphenyl)-5-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-19-12-5-3-4-10(8-12)15-13-7-6-11(9-14-13)16(17)18/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSJUNAVBMUSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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